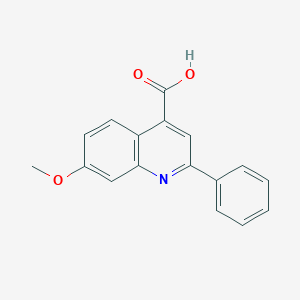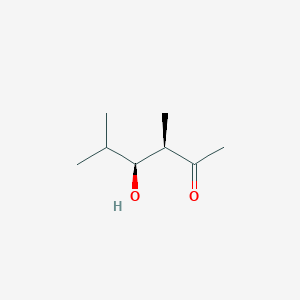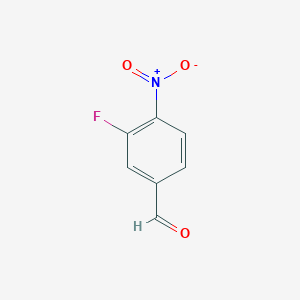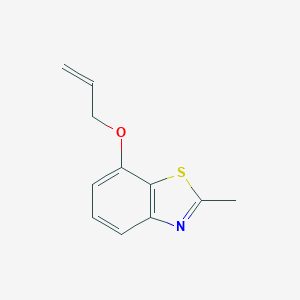
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its various applications.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- has been extensively studied for its various scientific research applications. It has been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use in the development of new drugs and as a tool for studying biological systems.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and enzymes involved in oxidative stress and inflammation. It has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, promote cell survival, and enhance cellular defense mechanisms. It has also been found to modulate the expression of various genes and proteins involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- in lab experiments has several advantages and limitations. One of the main advantages is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various biological systems. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)-. One of the main directions is the development of new drugs based on its unique properties. It is also important to further investigate its mechanism of action and its potential use in the treatment of various diseases. Additionally, more studies are needed to fully understand its toxicity and potential side effects.
Méthodes De Synthèse
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- involves the reaction of 5-isopropyl-6-phenylseleno-1,3-dimethyluracil with 1-(2-bromoethyl)-2-hydroxyethane in the presence of potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
Propriétés
Numéro CAS |
172255-86-6 |
|---|---|
Nom du produit |
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- |
Formule moléculaire |
C16H20N2O4Se |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-6-phenylselanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4Se/c1-11(2)13-14(20)17-16(21)18(10-22-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,21) |
Clé InChI |
GMOYLIGHZGUCLD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
SMILES canonique |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
Autres numéros CAS |
172255-86-6 |
Synonymes |
2,4(1H,3H)-Pyrimidinedione, 1-[(2-hydroxyethoxy)methyl]-5-(1-methyleth yl)-6-(phenylseleno)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





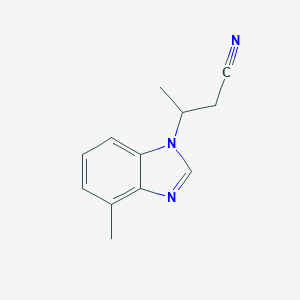
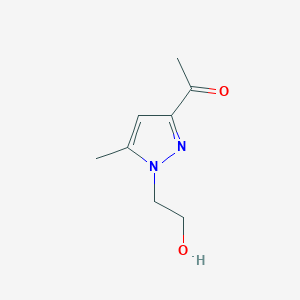
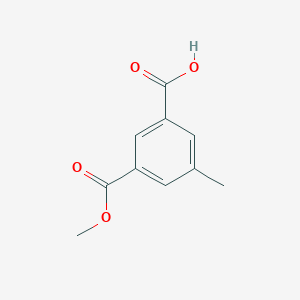
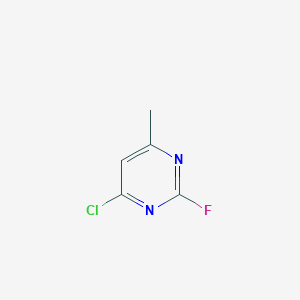
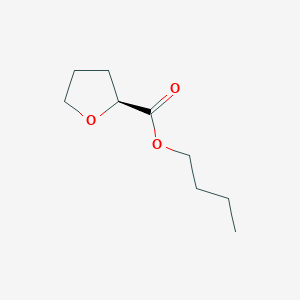
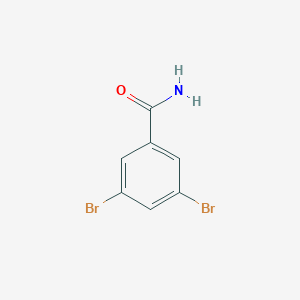
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)

